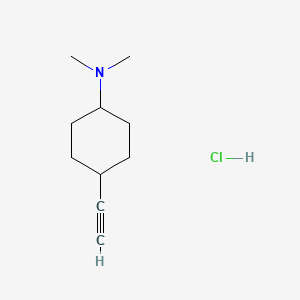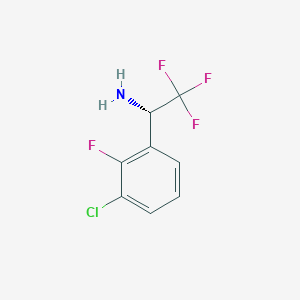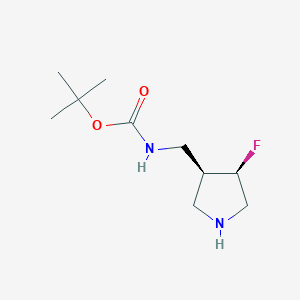
trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a cyclohexanamine backbone, with dimethyl groups on the nitrogen atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethylamine groups.
Dimethylation: The nitrogen atom is then dimethylated using dimethylamine or a similar reagent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine:
Pharmaceutical Research: It is explored for potential therapeutic applications, including drug development and medicinal chemistry.
Industry:
Material Science: The compound finds applications in material science, particularly in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The ethynyl group may participate in covalent bonding with target molecules, while the dimethylamine group can influence the compound’s binding affinity and specificity. The hydrochloride form enhances its solubility, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrobromide
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydroiodide
Comparison:
- Solubility: The hydrochloride form generally exhibits better solubility compared to other salt forms.
- Stability: The hydrochloride form is more stable, making it suitable for various applications.
- Reactivity: The presence of the ethynyl group imparts unique reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H18ClN |
|---|---|
Molekulargewicht |
187.71 g/mol |
IUPAC-Name |
4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H |
InChI-Schlüssel |
ATQJNIUISLJUJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)

![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)

![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)








